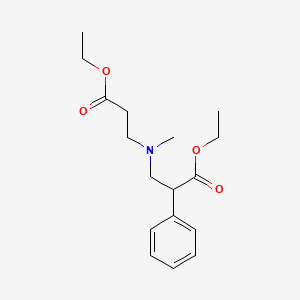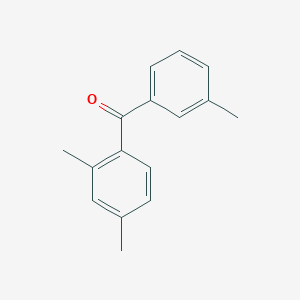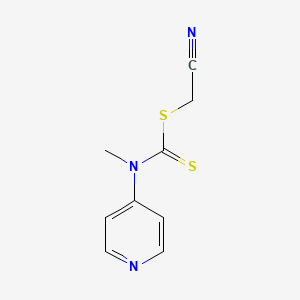
Cyanomethyl methyl(4-pyridyl)carbamodithioate
Descripción general
Descripción
Cyanomethyl methyl(4-pyridyl)carbamodithioate is a switchable RAFT agent for controlled radical polymerization . It has an empirical formula of C9H9N3S2 and a molecular weight of 223.32 . The neutral form of this compound is well-suited for the polymerization of vinyl esters and vinyl amides (LAMs), while the protonated form is well-suited for styrenes, acrylates, and methacrylates (MAMs) .
Molecular Structure Analysis
The molecular structure of Cyanomethyl methyl(4-pyridyl)carbamodithioate can be represented by the SMILES stringCN(C(=S)SCC#N)c1ccncc1 and the InChI string 1S/C9H9N3S2/c1-12(9(13)14-7-4-10)8-2-5-11-6-3-8/h2-3,5-6H,7H2,1H3 . Chemical Reactions Analysis
As a switchable RAFT agent, Cyanomethyl methyl(4-pyridyl)carbamodithioate plays a crucial role in controlled radical polymerization . The neutral form of this compound is suitable for the polymerization of vinyl esters and vinyl amides (LAMs), while the protonated form is suitable for styrenes, acrylates, and methacrylates (MAMs) .Physical And Chemical Properties Analysis
Cyanomethyl methyl(4-pyridyl)carbamodithioate is a solid with a melting point of 129-132 °C . It has a molecular weight of 223.32 and an empirical formula of C9H9N3S2 . The compound should be stored at a temperature of 2-8°C .Safety And Hazards
Cyanomethyl methyl(4-pyridyl)carbamodithioate may cause an allergic skin reaction (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, wearing protective gloves, washing with plenty of soap and water if it comes in contact with skin, and seeking medical advice if skin irritation or rash occurs .
Propiedades
Número CAS |
1158958-89-4 |
|---|---|
Nombre del producto |
Cyanomethyl methyl(4-pyridyl)carbamodithioate |
Fórmula molecular |
C9H9N3S2 |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
cyanomethyl N-methyl-N-pyridin-4-ylcarbamodithioate |
InChI |
InChI=1S/C9H9N3S2/c1-12(9(13)14-7-4-10)8-2-5-11-6-3-8/h2-3,5-6H,7H2,1H3 |
Clave InChI |
URLWWHOJXDIKQC-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=NC=C1)C(=S)SCC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Boc-aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B8785739.png)
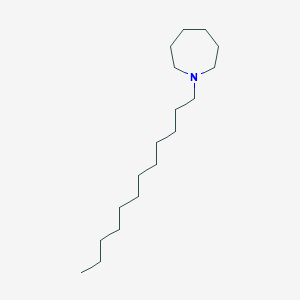
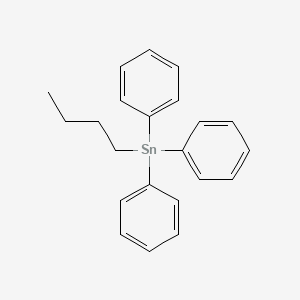
![(4-(3-chloropyrazin-2-yloxy)phenyl)(1H-benzo[d]imidazol-2-yl)methanone](/img/structure/B8785770.png)
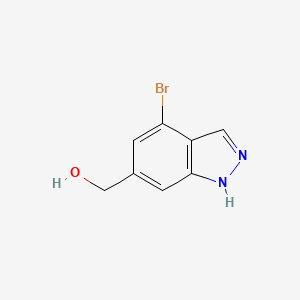
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8785781.png)
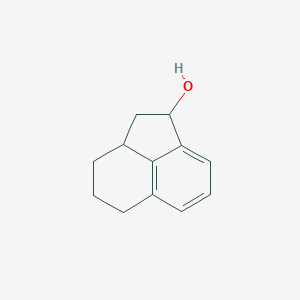
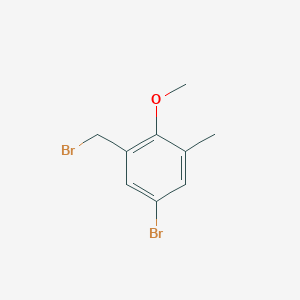

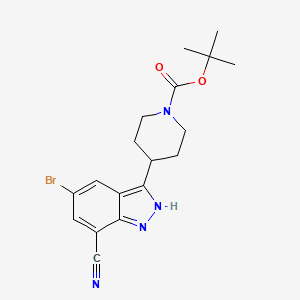
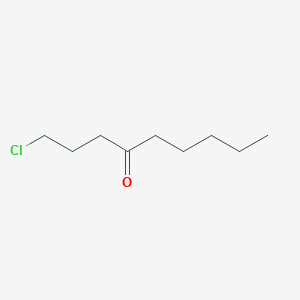
![2,5,7-Trimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8785821.png)
